molecular formula C21H18Cl2N2O5S B6055331 2-(2,4-dichlorophenoxy)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide

2-(2,4-dichlorophenoxy)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide

Cat. No. B6055331
M. Wt: 481.3 g/mol
InChI Key: UWIHFLRTGALAAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in various physiological processes such as glucose and lipid metabolism, autophagy, and inflammation. A-769662 has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases such as diabetes, cancer, and neurodegenerative disorders.

Mechanism of Action

2-(2,4-dichlorophenoxy)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide activates AMPK by binding to its γ-subunit and allosterically inducing conformational changes that enhance its activity. This leads to the phosphorylation of downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase and glucose transporter 4, resulting in improved glucose uptake, lipid oxidation, and mitochondrial biogenesis.
Biochemical and physiological effects:
2-(2,4-dichlorophenoxy)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide has been shown to have various biochemical and physiological effects in different cell types and tissues. In skeletal muscle, 2-(2,4-dichlorophenoxy)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide increases glucose uptake and fatty acid oxidation, leading to improved insulin sensitivity. In adipose tissue, 2-(2,4-dichlorophenoxy)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide enhances glucose uptake and lipolysis, resulting in reduced adiposity. In cancer cells, 2-(2,4-dichlorophenoxy)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide induces apoptosis and inhibits cell proliferation by suppressing the mTOR pathway. In neurodegenerative disorders, 2-(2,4-dichlorophenoxy)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide enhances autophagy and reduces neuroinflammation, potentially slowing disease progression.

Advantages and Limitations for Lab Experiments

2-(2,4-dichlorophenoxy)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide has several advantages for lab experiments, including its ability to activate AMPK in a dose-dependent manner, its specificity for AMPK, and its ability to penetrate cells and tissues. However, 2-(2,4-dichlorophenoxy)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide also has some limitations, such as its instability in aqueous solutions, its potential for off-target effects, and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on 2-(2,4-dichlorophenoxy)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide. One area of interest is the development of more stable analogs with improved pharmacokinetic properties. Another area of interest is the investigation of the effects of 2-(2,4-dichlorophenoxy)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide in combination with other drugs or therapies in various diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of 2-(2,4-dichlorophenoxy)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide in different cell types and tissues.

Synthesis Methods

2-(2,4-dichlorophenoxy)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide can be synthesized through a multi-step process involving the coupling of 2,4-dichlorophenol with 4-aminobenzenesulfonyl chloride, followed by the reaction with 2-methoxyaniline and the subsequent acetylation of the resulting amine with acetic anhydride. The final product can be obtained through purification and isolation using chromatographic techniques.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. In diabetes, 2-(2,4-dichlorophenoxy)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle and adipose tissue. In cancer, 2-(2,4-dichlorophenoxy)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide has been demonstrated to inhibit cancer cell proliferation and induce apoptosis. In neurodegenerative disorders, 2-(2,4-dichlorophenoxy)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide has been found to enhance autophagy and reduce neuroinflammation.

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[4-[(2-methoxyphenyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O5S/c1-29-20-5-3-2-4-18(20)25-31(27,28)16-9-7-15(8-10-16)24-21(26)13-30-19-11-6-14(22)12-17(19)23/h2-12,25H,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIHFLRTGALAAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide

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